

An In-depth Technical Guide to the Molecular Characteristics of Crovatin Glycoprotein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crovatin*

Cat. No.: *B1181439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crovatin, a potent platelet-activating glycoprotein, is a C-type lectin found in the venom of the South American rattlesnake, *Crotalus durissus*. This document provides a comprehensive overview of the molecular characteristics, structure, and function of **Crovatin**, also known in the scientific literature as convulxin. It details the glycoprotein's role in platelet activation through its interaction with the GPVI receptor, outlines the subsequent signaling cascade, and provides detailed protocols for its purification and functional analysis. This guide is intended to serve as a valuable resource for researchers in the fields of biochemistry, hematology, and pharmacology, as well as for professionals involved in the development of novel anti-platelet therapies.

Introduction

Snake venoms are complex mixtures of biologically active proteins and peptides that have evolved to target key physiological pathways in their prey. Among these, certain toxins that affect hemostasis have become invaluable tools for studying the mechanisms of blood coagulation and platelet function. **Crovatin**, a glycoprotein isolated from the venom of *Crotalus durissus cascavella* and *Crotalus durissus terrificus*, is a prime example.^[1] It is a potent platelet aggregator that functions by activating the glycoprotein VI (GPVI) receptor on the platelet surface, the primary signaling receptor for collagen.^[1] This action makes **Crovatin** a powerful tool for investigating the intricacies of platelet activation and a potential target for the

development of antithrombotic agents. This technical guide will provide an in-depth exploration of the molecular features of **Crovatin**, its mechanism of action, and the experimental methodologies used for its characterization.

Molecular Characteristics

Crovatin is a multi-subunit glycoprotein with a complex quaternary structure.^[2] Its molecular characteristics have been determined through various biochemical and biophysical techniques.

Subunit Structure and Molecular Weight

Crovatin is a heterodimer composed of α and β subunits, which are connected by disulfide bridges.^[3] These heterodimers can further associate to form higher-order oligomers, including tetramers ($\alpha_4\beta_4$) and hexamers ($\alpha_3\beta_3$).^[4] The oligomeric state can be influenced by the purification conditions, such as pH. The molecular weights of the subunits and the different oligomeric forms are summarized in the table below.

Characteristic	Value	Method	Reference
α -subunit Molecular Weight	13.9 kDa	SDS-PAGE	
β -subunit Molecular Weight	12.6 kDa	SDS-PAGE	
Heterodimer ($\alpha\beta$) Molecular Weight	~26.5 kDa	Calculated	
Tetramer ($\alpha_4\beta_4$) Molecular Weight	~85 kDa	SDS-PAGE (non-reducing)	
Hexamer ($\alpha_3\beta_3$) Molecular Weight	~72-78 kDa	SDS-PAGE (non-reducing)	
Binding Affinity (Kd) to Platelets	30 pM (high affinity)	Radioligand Assay	
Binding Affinity (Kd) to Platelets	0.6 nM (high affinity), 4 nM (low affinity)	Flow Cytometry	

Table 1: Summary of Quantitative Data for **Crovatin** Glycoprotein

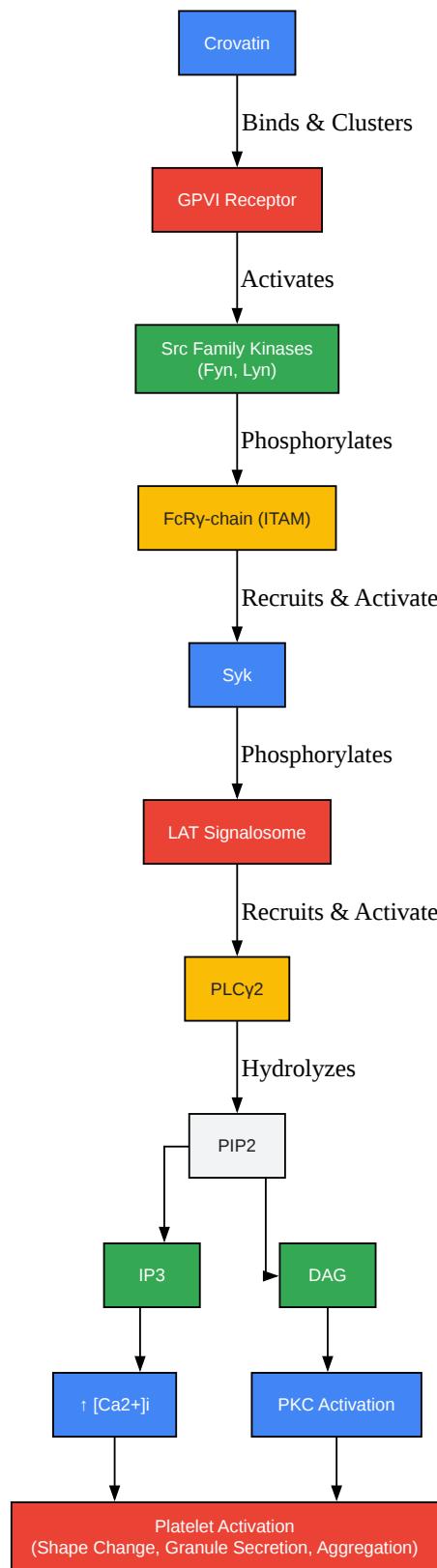
Structural Features

The three-dimensional structure of the **Crovatin** (convulxin) tetramer has been determined by X-ray crystallography. The α and β subunits share 38% sequence identity and adopt a C-type lectin fold. The $\alpha_4\beta_4$ structure forms a ring-like arrangement with a concave surface that is predicted to be the binding site for the GPVI receptor. This multivalent structure is thought to be crucial for its function, as it allows for the clustering of GPVI receptors on the platelet surface, a key step in initiating the signaling cascade.

Mechanism of Action and Signaling Pathway

Crovatin exerts its potent platelet-activating effect by mimicking the action of collagen, the physiological ligand for the GPVI receptor.

Binding to GPVI Receptor


Crovatin binds with high affinity to the GPVI receptor on the surface of platelets. This interaction is specific and does not involve other major platelet receptors such as GPIb. The binding of the multivalent **Crovatin** molecule to multiple GPVI receptors leads to receptor clustering, which is the initial trigger for downstream signaling.

Downstream Signaling Cascade

The clustering of GPVI receptors initiates a signaling cascade that is dependent on protein tyrosine phosphorylation. The key steps in this pathway are outlined below and illustrated in the diagram.

- Src Family Kinase Activation: Upon GPVI clustering, Src family kinases (such as Fyn and Lyn) associated with the receptor become activated.
- FcR γ Chain Phosphorylation: The activated Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Fc receptor γ -chain (FcR γ).
- Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk). Upon binding, Syk is activated through autophosphorylation.

- LAT Phosphorylation and Signalosome Formation: Activated Syk then phosphorylates downstream adapter proteins, including Linker for Activation of T-cells (LAT). Phosphorylated LAT acts as a scaffold for the assembly of a "signalosome" complex, which includes other signaling molecules.
- PLCy2 Activation: One of the key components of the signalosome is phospholipase Cy2 (PLCy2). Once recruited, PLCy2 is phosphorylated and activated.
- Second Messenger Generation and Platelet Activation: Activated PLCy2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC lead to the full activation of the platelet, resulting in shape change, granule secretion, and aggregation.

[Click to download full resolution via product page](#)

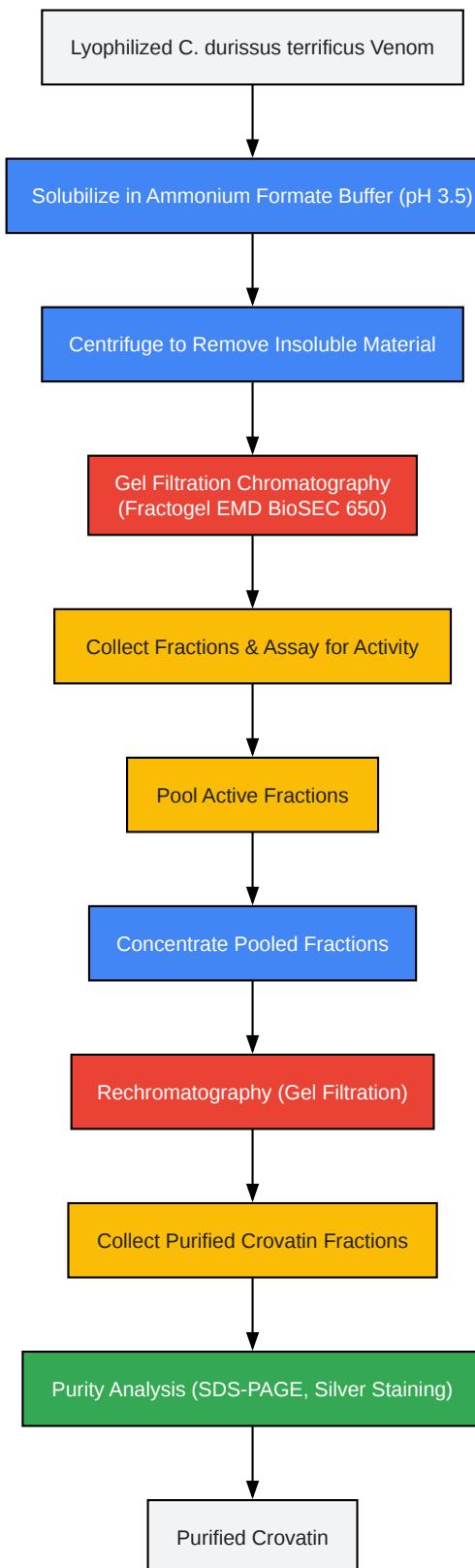
Crovatin-induced platelet activation signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the purification of **Crovatin** and for conducting key functional assays.

Purification of Crovatin from *Crotalus durissus terrificus* Venom

This protocol describes a two-step gel filtration chromatography method for the purification of **Crovatin**.


Materials:

- Lyophilized *Crotalus durissus terrificus* venom
- Fractogel EMD BioSEC 650 (S) column
- Chromatography system (e.g., FPLC or HPLC)
- 0.05 M Ammonium formate buffer, pH 3.5
- SDS-PAGE reagents
- Silver staining reagents
- Spectrophotometer

Procedure:

- Venom Solubilization: Dissolve the lyophilized venom in 0.05 M ammonium formate buffer, pH 3.5.
- Centrifugation: Centrifuge the venom solution to remove any insoluble material.
- First Gel Filtration:
 - Equilibrate the Fractogel EMD BioSEC 650 (S) column with the ammonium formate buffer.

- Load the venom supernatant onto the column.
- Elute the proteins with the same buffer at a constant flow rate.
- Monitor the elution profile at 280 nm.
- Collect fractions and test each for platelet-aggregating activity.
- Pool the active fractions.
- Second Gel Filtration (Rechromatography):
 - Concentrate the pooled active fractions.
 - Re-apply the concentrated sample to the same equilibrated column.
 - Elute and collect fractions as described in step 3.
 - Pool the fractions containing the purified **Crovatin**.
- Purity Analysis:
 - Analyze the purity of the final sample by SDS-PAGE under both non-reducing and reducing conditions.
 - Visualize the protein bands by silver staining. Under non-reducing conditions, **Crovatin** should appear as a broad band at approximately 85 kDa. Under reducing conditions, two bands corresponding to the α (14 kDa) and β (16 kDa) subunits should be visible.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Platelet activation and signal transduction by convulxin, a C-type lectin from *Crotalus durissus terrificus* (tropical rattlesnake) venom via the p62/GPVI collagen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Convulxin, a potent platelet-aggregating protein from *Crotalus durissus terrificus* venom, specifically binds to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Characteristics of Crovatin Glycoprotein]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1181439#molecular-characteristics-of-crovatin-glycoprotein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com